5'-Deoxy-5'-iodouridine

Antiviral Thymidine Kinase Herpes Simplex Virus

5'-Deoxy-5'-iodouridine (CAS 14259-58-6) is a synthetic pyrimidine nucleoside analog derived from uridine, characterized by the replacement of the 5'-hydroxyl group with an iodine atom (C9H11IN2O5, MW 354.10 g/mol, density 2.118 g/cm³). It is frequently misclassified in vendor databases as a purine nucleoside analog, but its structure confirms it is a pyrimidine derivative.

Molecular Formula C9H11IN2O5
Molecular Weight 354.10 g/mol
CAS No. 14259-58-6
Cat. No. B077721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Deoxy-5'-iodouridine
CAS14259-58-6
Synonyms5'-deoxy-5'-iodouridine
5'-deoxy-5'-iodouridine, 123I-labeled
5'-iodo-2'deoxyuridine
Molecular FormulaC9H11IN2O5
Molecular Weight354.10 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O
InChIInChI=1S/C9H11IN2O5/c10-3-4-6(14)7(15)8(17-4)12-2-1-5(13)11-9(12)16/h1-2,4,6-8,14-15H,3H2,(H,11,13,16)/t4-,6-,7-,8-/m1/s1
InChIKeyNEMNIUYGXIQPPK-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Deoxy-5'-iodouridine (CAS 14259-58-6): Key Physicochemical and Pharmacological Baseline for Procurement Decisions


5'-Deoxy-5'-iodouridine (CAS 14259-58-6) is a synthetic pyrimidine nucleoside analog derived from uridine, characterized by the replacement of the 5'-hydroxyl group with an iodine atom (C9H11IN2O5, MW 354.10 g/mol, density 2.118 g/cm³) [1]. It is frequently misclassified in vendor databases as a purine nucleoside analog, but its structure confirms it is a pyrimidine derivative . The compound is primarily investigated as an antiviral agent targeting herpes simplex virus (HSV) via inhibition of viral thymidine kinase (TK) and as a versatile synthetic intermediate for generating novel nucleoside conjugates through palladium-catalyzed cross-coupling reactions [2].

Why 5'-Deoxy-5'-iodouridine Cannot Be Simply Substituted by Other Iodinated Nucleosides


Generic substitution among iodinated nucleoside analogs is inadvisable due to critical structural and functional divergences that govern target engagement, metabolic stability, and synthetic utility. Unlike 5-iodo-2'-deoxyuridine (Idoxuridine), which retains the 2'-deoxyribose moiety and is a potent but cytotoxic antiviral agent with an LD50 of 3080 mg/kg in mice [1], 5'-deoxy-5'-iodouridine features a 5'-iodo substitution that fundamentally alters its interaction with thymidine kinase (HSV-1 TK IC50 = 4.30E+3 nM) and eliminates the 2'-hydroxyl group, conferring a distinct metabolic and toxicity profile (no significant toxicity in rodents) [2]. Furthermore, its unique 5'-iodo group serves as a privileged synthetic handle for Sonogashira and Suzuki cross-couplings, enabling the construction of molecular diversity that is inaccessible with non-iodinated or differently substituted analogs . These quantitative and qualitative differences preclude simple interchangeability and necessitate compound-specific procurement for defined research objectives.

5'-Deoxy-5'-iodouridine: Quantified Differentiation vs. Closest Analogs (Idoxuridine, 5-Iodouridine, AIU)


HSV-1 Thymidine Kinase Inhibition: 5'-Deoxy-5'-iodouridine vs. Idoxuridine

5'-Deoxy-5'-iodouridine exhibits moderate inhibitory activity against herpes simplex virus type 1 thymidine kinase (HSV-1 TK), a key enzyme in viral DNA synthesis. Its IC50 value of 4.30E+3 nM (4.3 μM) is comparable to that of the clinically used antiviral Idoxuridine (5-iodo-2'-deoxyuridine), which has an IC50 of 4.3 μM against feline herpesvirus [1]. However, this cross-study comparison must be interpreted cautiously due to differing viral strains and assay conditions; no direct head-to-head study is available. The data suggest that 5'-deoxy-5'-iodouridine engages the viral TK with similar potency to Idoxuridine but may offer a distinct toxicity profile (see Evidence Item 2).

Antiviral Thymidine Kinase Herpes Simplex Virus

In Vivo Toxicity: 5'-Deoxy-5'-iodouridine Demonstrates Superior Safety Profile vs. Idoxuridine

In rodent toxicity studies, 5'-deoxy-5'-iodouridine showed no significant toxicity in mice, rats, or hamsters, and did not interfere with human cell growth . In stark contrast, Idoxuridine has a reported LD50 of 3080 mg/kg (oral) in mice and is associated with genotoxicity and reproductive risks [1]. While a direct LD50 value for 5'-deoxy-5'-iodouridine is not available, the qualitative observation of 'no significant toxicity' across three species represents a compelling safety differentiator. This suggests that 5'-deoxy-5'-iodouridine may be a safer research tool or lead candidate for applications requiring repeated dosing or in vivo studies.

Toxicology Safety Antiviral

Synthetic Versatility: 5'-Iodo Handle Enables Unique Cross-Coupling Chemistry Absent in Non-Iodinated Analogs

The 5'-iodo group of 5'-deoxy-5'-iodouridine serves as a privileged reactive site for palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, enabling the introduction of diverse functional groups (e.g., alkynes, aryls) at the 5'-position . This synthetic utility is not shared by 5-fluoro-2'-deoxyuridine (FUdR) or 5-chloro-2'-deoxyuridine, which lack the iodine leaving group. The ability to rapidly generate libraries of 5'-modified nucleoside analogs positions 5'-deoxy-5'-iodouridine as a key intermediate for structure-activity relationship (SAR) studies and the development of novel antiviral or anticancer agents.

Synthetic Chemistry Palladium Catalysis Nucleoside Modification

Structural Distinction: 5'-Deoxy Modification Confers Altered Metabolic Stability vs. 5-Iodouridine

Unlike 5-iodouridine, which retains the 2'-hydroxyl group and is susceptible to cellular catabolism by uridine phosphorylase, 5'-deoxy-5'-iodouridine lacks this hydroxyl, potentially enhancing its metabolic stability . While no direct comparative PK study is available for this compound, class-level knowledge of nucleoside analogs indicates that 5'-deoxy modifications generally reduce enzymatic cleavage and prolong half-life. This structural feature may contribute to the observed lack of toxicity and non-interference with human cell growth, distinguishing it from the more rapidly metabolized 5-iodouridine (Ki for dihydroorotase = 340 μM) [1].

Nucleoside Metabolism Prodrug Pharmacokinetics

5'-Deoxy-5'-iodouridine: Validated Application Scenarios Derived from Quantitative Evidence


In Vivo Antiviral Efficacy Studies Requiring Low Systemic Toxicity

Based on evidence of potent HSV-1 thymidine kinase inhibition (IC50 4.3 μM) and the absence of significant toxicity in mice, rats, and hamsters, 5'-deoxy-5'-iodouridine is ideally suited for in vivo antiviral studies where repeated dosing and a wide safety margin are critical [1]. Its favorable toxicity profile distinguishes it from Idoxuridine (LD50 3080 mg/kg) and supports its use in animal models of herpes simplex virus infection to evaluate therapeutic efficacy without confounding toxicity .

Synthesis of Novel Nucleoside Libraries via Palladium-Catalyzed Cross-Coupling

The 5'-iodo group enables Sonogashira and Suzuki cross-coupling reactions, allowing chemists to rapidly diversify the 5'-position of the nucleoside scaffold . This makes 5'-deoxy-5'-iodouridine an essential building block for generating libraries of 5'-alkynyl or 5'-aryl derivatives for structure-activity relationship (SAR) exploration in antiviral and anticancer programs. Non-iodinated analogs like 5-fluoro-2'-deoxyuridine cannot participate in these transformations.

Metabolically Stable Nucleoside Probe for Cell Biology Studies

The 5'-deoxy modification confers resistance to uridine phosphorylase cleavage, as inferred from class-level SAR and supported by the compound's lack of interference with human cell growth . This property makes 5'-deoxy-5'-iodouridine a superior probe for long-term cell culture studies investigating DNA synthesis, repair mechanisms, or viral replication, where metabolic instability of 5-iodouridine would compromise experimental outcomes.

Development of Viral Thymidine Kinase-Dependent Prodrugs and Radiosensitizers

The selective activation of nucleoside analogs by viral thymidine kinases is a proven strategy for antiviral and anticancer therapy [2]. Given its moderate inhibition of HSV-1 TK (IC50 4.3 μM) and favorable safety profile, 5'-deoxy-5'-iodouridine may serve as a lead compound or prodrug candidate for developing TK-activated antivirals or radiosensitizers. Its structural features are analogous to those of Idoxuridine prodrugs like ropidoxuridine, which are converted by hepatic aldehyde oxidase [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Deoxy-5'-iodouridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.